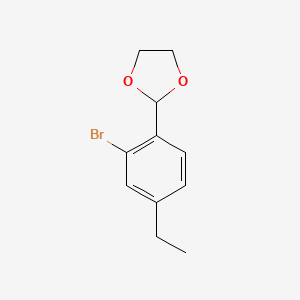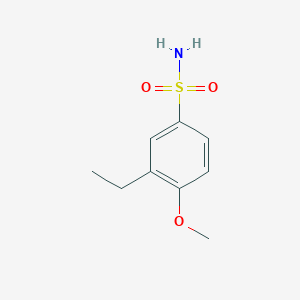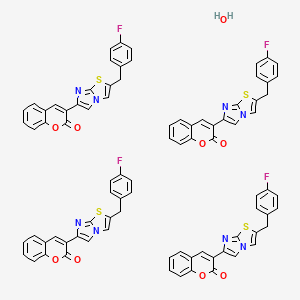
iMDK quarterhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iMDK quarterhydrate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining high purity and quality standards .
Análisis De Reacciones Químicas
Types of Reactions
iMDK quarterhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Aplicaciones Científicas De Investigación
iMDK quarterhydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3K and MDK pathways.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating NSCLC and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
iMDK quarterhydrate exerts its effects by inhibiting the activity of PI3K and MDK. The inhibition of PI3K leads to the suppression of the PI3K/AKT signaling pathway, which is involved in cell growth, proliferation, and survival. Additionally, the inhibition of MDK reduces its tumor-promoting effects, leading to decreased tumor growth and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
FD2056: A potent PI3K inhibitor with inhibitory effects on various cancer cell lines.
ZD-0892: A selective inhibitor of neutrophil elastase, used in the study of chronic obstructive pulmonary disease (COPD) and peripheral vascular disease (PVD).
PI3Kδ-IN-3: A PI3Kδ inhibitor with a favorable pharmacokinetic profile and inhibitory effects on B cell function .
Uniqueness
iMDK quarterhydrate is unique in its dual inhibition of PI3K and MDK, making it a valuable tool for studying the combined effects of these pathways in cancer therapy. Its ability to synergistically inhibit NSCLC with MEK inhibitors without harming normal cells and mice further highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C84H54F4N8O9S4 |
|---|---|
Peso molecular |
1523.6 g/mol |
Nombre IUPAC |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;hydrate |
InChI |
InChI=1S/4C21H13FN2O2S.H2O/c4*22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h4*1-8,10-12H,9H2;1H2 |
Clave InChI |
TUJQZXTXYSRGBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



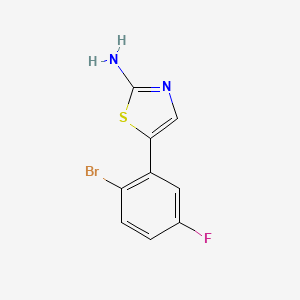
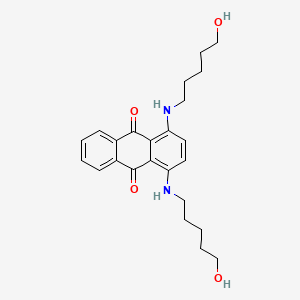
![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)





